molecular formula C20H30N10O9 B12797902 Miharamycin-A CAS No. 12626-16-3

Miharamycin-A

Cat. No.: B12797902
CAS No.: 12626-16-3
M. Wt: 554.5 g/mol
InChI Key: QSPCQKVMQODSDN-UHFFFAOYSA-N
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Description

Miharamycin-A is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces miharaensis. It is part of a unique class of antibiotics known for their complex structures and potent biological activities. This compound features a distinctive nine-carbon core saccharide and includes unusual amino acids such as N5-hydroxyarginine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Miharamycin-A involves a stereodivergent total synthesis approach. This method allows for the creation of all possible diastereoisomers of the compound, which has been crucial in solving its structural puzzles . The synthesis typically involves the assembly of the nine-carbon core saccharide and the incorporation of the amino acids through a series of chemical transformations.

Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Streptomyces miharaensis. The biosynthetic gene cluster responsible for its production has been identified and characterized, enabling the optimization of fermentation conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Miharamycin-A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions include modified versions of this compound with enhanced biological properties. These modifications can improve the compound’s stability, solubility, and efficacy .

Scientific Research Applications

Miharamycin-A has a wide range of scientific research applications due to its potent biological activities. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology and medicine, this compound is investigated for its antibiotic properties and potential use in treating bacterial infections. Additionally, its unique structure makes it a valuable tool for studying enzyme mechanisms and biosynthetic pathways .

Mechanism of Action

Miharamycin-A exerts its effects by binding to specific molecular targets within bacterial cells. It inhibits the synthesis of nucleic acids by interfering with the function of essential enzymes. The compound’s unique structure allows it to interact with multiple pathways, leading to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

  • Amipurimycin
  • Miharamycin-B
  • Mithramycin

Comparison: Miharamycin-A is unique due to its nine-carbon core saccharide and the presence of N5-hydroxyarginine. While similar compounds like Amipurimycin and Miharamycin-B share structural features, this compound’s specific configuration and amino acid composition confer distinct biological activities. Mithramycin, another related compound, also exhibits potent antibiotic properties but differs in its molecular targets and pathways .

Properties

CAS No.

12626-16-3

Molecular Formula

C20H30N10O9

Molecular Weight

554.5 g/mol

IUPAC Name

2-[[2-amino-5-[carbamimidoyl(hydroxy)amino]pentanoyl]amino]-2-[7-(2-aminopurin-9-yl)-3,3a,4-trihydroxy-2,3,4,5,7,7a-hexahydrofuro[2,3-c]pyran-5-yl]acetic acid

InChI

InChI=1S/C20H30N10O9/c21-7(2-1-3-30(37)18(22)23)15(33)27-10(17(34)35)11-12(32)20(36)9(31)5-38-13(20)16(39-11)29-6-26-8-4-25-19(24)28-14(8)29/h4,6-7,9-13,16,31-32,36-37H,1-3,5,21H2,(H3,22,23)(H,27,33)(H,34,35)(H2,24,25,28)

InChI Key

QSPCQKVMQODSDN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C(C(OC(C2O1)N3C=NC4=CN=C(N=C43)N)C(C(=O)O)NC(=O)C(CCCN(C(=N)N)O)N)O)O)O

Origin of Product

United States

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